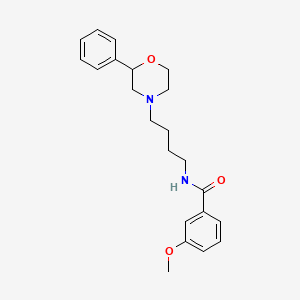

3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamides are a significant class of amide compounds . They are widely used in various industries such as pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The compound “3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide” likely shares these characteristics due to its benzamide backbone.

Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported . The reaction was performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactions of benzamides can vary widely depending on the specific functional groups present in the molecule. For example, benzamides can undergo nucleophilic acyl substitution reactions with organolithium and organomagnesium reagents .Applications De Recherche Scientifique

Structural Analysis and Physicochemical Properties

Molecular Structural Analysis : A study by Demir et al. (2015) focused on a similar compound, analyzing its molecular structure through X-ray diffraction, IR spectroscopy, and DFT calculations. The research highlighted the importance of understanding the molecular geometry and electronic properties for potential applications in medicinal chemistry (Demir et al., 2015).

Corrosion Inhibition : Mishra et al. (2018) explored the use of N-Phenyl-benzamide derivatives, emphasizing their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This study demonstrated the potential industrial applications of benzamide derivatives in protecting metals from corrosion (Mishra et al., 2018).

Biological Activities and Therapeutic Potential

Antihyperglycemic Agents : Nomura et al. (1999) identified a series of benzamide derivatives as antidiabetic agents through a structure-activity relationship study. One compound, in particular, was highlighted as a potential drug for treating diabetes mellitus, showcasing the therapeutic applications of benzamide derivatives in managing blood sugar levels (Nomura et al., 1999).

Antimicrobial Activities : Priya et al. (2006) synthesized new benzamide derivatives and evaluated their antimicrobial efficacy. Certain compounds showed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Priya et al., 2006).

Neuroleptic Activity : Iwanami et al. (1981) designed and synthesized benzamides as potential neuroleptics, evaluating their inhibitory effects on stereotyped behavior in rats. This research provided insight into the neuropharmacological applications of benzamide derivatives, particularly in treating psychosis (Iwanami et al., 1981).

Anti-inflammatory and Analgesic Properties : Okunrobo et al. (2006) studied the anti-inflammatory and analgesic properties of benzamide derivatives, demonstrating the pharmaceutical applications of these compounds in managing pain and inflammation (Okunrobo et al., 2006).

Orientations Futures

The future directions for research on a compound like “3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide” could include further exploration of its synthesis, properties, and potential applications. This could involve developing more efficient synthesis methods, studying its reactivity with other compounds, and exploring potential uses in various industries .

Propriétés

IUPAC Name |

3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-20-11-7-10-19(16-20)22(25)23-12-5-6-13-24-14-15-27-21(17-24)18-8-3-2-4-9-18/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVSHUBHANYYGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2394062.png)

![N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2394064.png)

![N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide](/img/structure/B2394066.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2394077.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B2394083.png)